2-(Pentyloxy)benzaldehyde
Overview
Description
2-(Pentyloxy)benzaldehyde is a benzaldehyde derivative . It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol. It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The molecular structure of 2-(Pentyloxy)benzaldehyde includes a benzene ring attached to a formyl group, making it an aromatic aldehyde . This structure grants it the stability and unique reactivity associated with aromatic compounds .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-(Pentyloxy)benzaldehyde were not found, benzaldehydes are generally colorless liquids at room temperature . They have a characteristic almond-like odor . They are slightly soluble in water but are more readily soluble in organic solvents .Scientific Research Applications
Enzymatic Asymmetric Synthesis
Benzaldehyde derivatives, including 2-(Pentyloxy)benzaldehyde, are crucial in the enzymatic synthesis of compounds. For example, benzaldehyde lyase (BAL) catalyzes the formation of (R)-benzoin derivatives with high enantioselectivity, demonstrating the importance of benzaldehyde derivatives in asymmetric synthesis (Kühl et al., 2007).
Synthesis of Labeled Compounds
Benzaldehydes, including variants like 2-(Pentyloxy)benzaldehyde, are key building blocks in organic synthesis, especially for labeled compounds. They are used in the synthesis of 2H and 13C labeled benzaldehydes, important for studying molecular interactions and behaviors (Boga et al., 2014).
Catalysis and Oxidation Processes
In catalysis, benzaldehyde derivatives are used for the oxidation of alcohols to aldehydes. Studies have shown enhanced catalytic activity in the conversion of benzyl alcohol to benzaldehyde using various catalysts, highlighting the role of benzaldehyde derivatives in industrial chemistry (Sharma et al., 2012).
Pharmaceutical and Flavor Industries
Benzaldehyde derivatives are significantly used in the flavor and pharmaceutical industries. For instance, the enzymatic production of benzaldehyde from benzyl alcohol using specific yeasts offers an eco-friendly alternative to chemical synthesis, applicable in food and pharmaceutical industries (Craig & Daugulis, 2013).
Solid Phase Organic Synthesis
Benzaldehyde derivatives are used as linkers in solid-phase organic synthesis, crucial for the efficient synthesis of complex organic molecules. This application is important in the development of pharmaceuticals and other fine chemicals (Swayze, 1997).
Photocatalytic Systems
In photocatalysis, benzaldehyde derivatives are involved in the selective oxidation of alcohols under specific conditions, highlighting their role in environmentally friendly chemical processes (Marotta et al., 2011).
Safety And Hazards
Future Directions
The future directions for 2-(Pentyloxy)benzaldehyde could involve its use in the synthesis of other chemicals, given the reactivity of benzaldehydes . Additionally, benzaldehydes’ ability to disrupt cellular antioxidation components of fungi suggests potential applications in antifungal treatments .
properties
IUPAC Name |
2-pentoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIYWNHNIPFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290521 | |
Record name | 2-(pentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentyloxy)benzaldehyde | |
CAS RN |
7091-14-7 | |
Record name | 7091-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pentyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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